1-Methylpyrrolidine-2-carboxylic acid
Overview
Description
1-Methylpyrrolidine-2-carboxylic acid, also known as N-Methylproline, is an organic compound that falls into the category of pyrrolidines . It is structurally and chemically similar to proline, an amino acid . It is generally used in a variety of chemical reactions due to its reactivity and steric interplay .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including 1-Methylpyrrolidine-2-carboxylic acid, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular formula of 1-Methylpyrrolidine-2-carboxylic acid is C6H11NO2 . The InChI code is 1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9) .Chemical Reactions Analysis
1-Methylpyrrolidine-2-carboxylic acid, as a pyrrolidine derivative, is used widely in various chemical reactions due to its reactivity and steric interplay .Physical And Chemical Properties Analysis
1-Methylpyrrolidine-2-carboxylic acid is a solid at room temperature . Its molecular weight is 129.16 . The compound should be stored sealed in a dry place at room temperature .Scientific Research Applications
Chemiluminescence Derivatization in High-Performance Liquid Chromatography 1-Methylpyrrolidine-2-carboxylic acid derivatives have been used as derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection. This method has been effective in sensitively detecting free fatty acids and pharmaceuticals like ibuprofen (Morita & Konishi, 2002).
Study in Biosynthesis of Tropane Alkaloids Research has shown that 1-Methylpyrrolidine-2-acetic acid is not an efficient precursor for the biosynthesis of tropane alkaloids in plants such as Erythroxylum coca and Datura innoxia (Huang et al., 1996).
Natural Product Isolation and Synthesis The compound has been isolated from organic extracts of the sponge Cliona tenuis. Its structure was determined and confirmed by total synthesis, revising the structure of previously reported compounds (Castellanos et al., 2006).
Catalysis in Organic Synthesis It has been used as a catalyst in the oxidation of aromatic aldehydes to carboxylic acids, demonstrating efficiency in various chemical transformations (Joseph et al., 2007).
Application in Asymmetric Organic Reactions Derivatives of 1-Methylpyrrolidine-2-carboxylic acid have been used as catalysts for asymmetric Michael additions of ketones to nitroalkenes, showcasing its role in modulating chemical reactions (Ruiz-Olalla et al., 2015).
Use in Copper-Catalyzed Reactions The compound, as a derivative of natural L-proline, has been an efficient ligand in copper-catalyzed N-arylation of amides under mild conditions (Wang et al., 2010).
Synthesis of Antimicrobial Agents 1-Methylpyrrolidine-2-carboxylic acid derivatives have been synthesized and evaluated for their antimicrobial activity, contributing to the development of new antibacterial agents (Sreekanth & Jha, 2020).
Material Science Applications Its derivatives have been used in the wet-chemical synthesis of aluminum nanoparticles, demonstrating its role in material science and nanotechnology (Meziani et al., 2009).
Safety And Hazards
Future Directions
Pyrrolidine compounds, including 1-Methylpyrrolidine-2-carboxylic acid, continue to be of great interest in drug discovery due to their potential in the treatment of various diseases . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
properties
IUPAC Name |
1-methylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLQUGTUXBXTLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274275 | |
Record name | 1-methylpyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpyrrolidine-2-carboxylic acid | |
CAS RN |
68078-09-1 | |
Record name | 1-methylpyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylpyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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